molecular formula C12H17BN2O3 B15220478 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde

Cat. No.: B15220478
M. Wt: 248.09 g/mol
InChI Key: UFHDGOPMVUJLIR-UHFFFAOYSA-N
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Description

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is an organic compound that features a boronic ester group attached to a nicotinaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde typically involves the borylation of a suitable precursor. One common method is the Suzuki-Miyaura coupling reaction, where a halogenated nicotinaldehyde derivative reacts with a boronic ester in the presence of a palladium catalyst and a base . The reaction conditions often include solvents like toluene or ethanol and temperatures ranging from room temperature to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde primarily involves its ability to participate in coupling reactions. The boronic ester group can form stable complexes with various catalysts, facilitating the formation of carbon-carbon bonds. This property is exploited in the Suzuki-Miyaura coupling reaction, where the compound acts as a nucleophile, attacking electrophilic halides to form new bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinaldehyde is unique due to its combination of an amino group, an aldehyde group, and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .

Properties

Molecular Formula

C12H17BN2O3

Molecular Weight

248.09 g/mol

IUPAC Name

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-5-8(7-16)10(14)15-6-9/h5-7H,1-4H3,(H2,14,15)

InChI Key

UFHDGOPMVUJLIR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)N)C=O

Origin of Product

United States

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